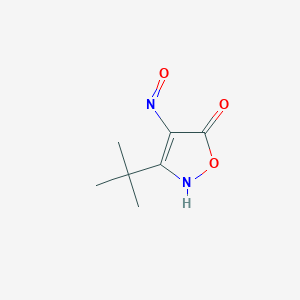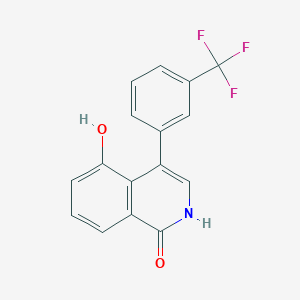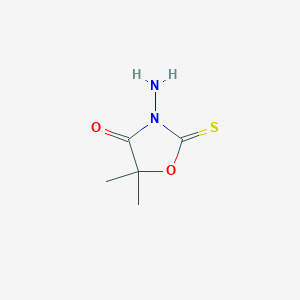
3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one is a chemical compound that features a tert-butyl group, a hydroxyimino group, and an isoxazol-5(4H)-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one typically involves the reaction of tert-butyl isocyanide with hydroxylamine and an appropriate isoxazole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and may require catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoxazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(tert-Butyl)isoxazol-5-amine
- N-(3-tert-Butyl-isoxazol-5-yl)-2-chloro-acetamide
Uniqueness
3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The combination of the tert-butyl group and the isoxazole core further enhances its stability and versatility in various applications.
Propiedades
Fórmula molecular |
C7H10N2O3 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
3-tert-butyl-4-nitroso-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C7H10N2O3/c1-7(2,3)5-4(8-11)6(10)12-9-5/h9H,1-3H3 |
Clave InChI |
VDVGSXJMJGWACQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=O)ON1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]-1-phenylethan-1-one](/img/structure/B12893073.png)
![4-(Isopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12893076.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B12893086.png)





![Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate](/img/structure/B12893117.png)
![4-(Fluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12893125.png)
